BenchChemオンラインストアへようこそ!

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Lipophilicity Drug-likeness Permeability

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS 1495402-41-9, molecular formula C₁₁H₁₀N₂O₄S, molecular weight 266.28 g/mol) is a bifunctional benzothiazole building block featuring a 6-position carboxylic acid and a 2-position ethoxycarbonyl-protected amino group. It belongs to the 2-aminobenzothiazole-6-carboxylic acid (ABTCA) chemotype , a privileged scaffold in medicinal chemistry for developing DNA gyrase B inhibitors and aldose reductase inhibitors.

Molecular Formula C11H10N2O4S
Molecular Weight 266.27
CAS No. 1495402-41-9
Cat. No. B2643276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
CAS1495402-41-9
Molecular FormulaC11H10N2O4S
Molecular Weight266.27
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16)
InChIKeyJNCUJEGTIMXVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS 1495402-41-9): Structural and Physicochemical Baseline for Procurement Decisions


2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS 1495402-41-9, molecular formula C₁₁H₁₀N₂O₄S, molecular weight 266.28 g/mol) [1] is a bifunctional benzothiazole building block featuring a 6-position carboxylic acid and a 2-position ethoxycarbonyl-protected amino group. It belongs to the 2-aminobenzothiazole-6-carboxylic acid (ABTCA) chemotype [2], a privileged scaffold in medicinal chemistry for developing DNA gyrase B inhibitors [3] and aldose reductase inhibitors [4]. The compound is commercially available from multiple vendors at purities of 95% (AKSci) to 98% (Leyan) , with computed physicochemical descriptors including XLogP3 of 2.2 and topological polar surface area (TPSA) of 88.52 Ų [1].

Why 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


The 2-aminobenzothiazole-6-carboxylic acid scaffold is not a uniform commodity; substitution at the 2-amino position fundamentally alters key molecular properties governing both biological target engagement and pharmacokinetic behavior. Direct carbamylation of 2-aminobenzothiazole (ABT) has been experimentally shown to alter albumin-binding affinity, recognition thermodynamics, and molecular orientation within the protein complex [1], as demonstrated by Zhang et al. (2020) using spectroscopic and molecular docking approaches. For procurement, the ethoxycarbonyl protecting group provides distinct synthetic utility: it stabilizes the 2-amino moiety during downstream derivatization at the 6-carboxylic acid handle, then can be selectively removed under mild conditions to reveal the free amine for subsequent functionalization [2]. This orthogonal protection strategy is not achievable with either the unprotected 2-aminobenzothiazole-6-carboxylic acid (which would undergo competing reactions at the 2-NH₂) or the bulkier Boc-protected analog (which requires strongly acidic deprotection conditions incompatible with acid-sensitive substrates). Furthermore, the lipophilicity window achieved by the ethoxycarbonyl group (XLogP3 = 2.2) [3] sits in a therapeutically relevant range between the more polar free amine (LogP = 1.57) and the overly lipophilic Boc-protected variant (LogP = 3.41) [4], which has direct implications for membrane permeability and solubility in biological assay contexts.

Quantitative Differentiation Evidence for 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid Against Its Closest Structural Analogs


Lipophilicity Tuning: Ethoxycarbonyl Protection Provides a Balanced LogP Compared to Free Amine and Boc-Protected Analogs

The ethoxycarbonyl-protected target compound (XLogP3 = 2.2) [1] occupies a distinct lipophilicity niche between the more hydrophilic free amine analog 2-aminobenzothiazole-6-carboxylic acid (LogP = 1.57) and the significantly more lipophilic Boc-protected analog (LogP = 3.41) [2]. The ΔLogP between the target and the free amine is +0.63 log units, corresponding to approximately 4.3-fold greater partition into the octanol phase, while the Boc analog is approximately 16-fold more lipophilic than the target. The regioisomer 6-(ethoxycarbonyl)benzo[d]thiazole-2-carboxylic acid (CAS 1503212-63-2, MW = 251.26) has the ethoxycarbonyl group directly attached to the ring as an ester rather than via a carbamate linkage, altering the hydrogen-bonding profile and metabolic lability relative to the target carbamate structure. Additionally, the 6-carboxylic acid ethyl ester analog (CAS 50850-93-6, LogP = 2.3, TPSA = 93.4 Ų) [3] lacks the free carboxylic acid at position 6, making it unsuitable for amide coupling reactions without prior hydrolysis.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bonding and Topological Polar Surface Area Differentiation from Unprotected and Boc-Protected Analogs

The target compound has a TPSA of 88.52 Ų with 2 hydrogen bond donors and 6 hydrogen bond acceptors , differentiating it from the free amine (TPSA = 104.45 Ų, 2 HBD, 5 HBA) and the Boc-protected analog (TPSA = 116.76 Ų) [1]. The ethoxycarbonyl carbamate adds one additional H-bond acceptor compared to the free amine while reducing TPSA by approximately 16 Ų, which is below the commonly cited 140 Ų threshold for oral bioavailability and blood-brain barrier penetration. Compared to benzothiazole-6-carboxylic acid (TPSA not directly available; MW = 179.20, LogP = 1.81–1.99; lacks 2-substitution entirely) , the target compound offers critical functional group handles at both the 2- and 6-positions for divergent library synthesis. The carbamate NH can act as a hydrogen bond donor in target engagement, whereas the Boc analog's bulkier tert-butyl group sterically hinders this interaction [2].

Hydrogen bonding Polar surface area Bioavailability

Orthogonal Synthetic Utility: Selective Deprotection of the Ethoxycarbonyl Group Enables Sequential Derivatization Not Possible with Unprotected Analogs

The 2-aminobenzothiazole-6-carboxylic acid scaffold is extensively employed in DNA gyrase B inhibitor programs where the 6-carboxylic acid is derivatized into amides, esters, or conjugates while the 2-amino position must remain protected to prevent side reactions [1]. In the RSC Advances study by Durcik et al. (2024), the 6-carboxylic acid of the benzothiazole core was reacted with siderophore mimics via amide bond formation, requiring that the 2-amino group be suitably protected during the coupling step [2]. The ethoxycarbonyl group is cleavable under milder conditions (e.g., alkaline hydrolysis or TMSI) compared to the Boc group, which requires strongly acidic conditions (TFA or HCl/dioxane) that may epimerize chiral centers or degrade acid-labile functionalities elsewhere in the molecule. The free amine analog (CAS 93-85-6) would undergo competing acylation at both the 2-NH₂ and the 6-COOH positions during amide coupling, necessitating wasteful protection/deprotection cycles [3]. The 6-carboxylic acid ethyl ester analog (CAS 50850-93-6) has the acid blocked as an ester, but this requires a separate hydrolysis step to liberate the acid for coupling, whereas the target compound has the 6-COOH ready for direct use [4].

Orthogonal protection Parallel synthesis Medicinal chemistry

Albumin-Binding Modulation Through Carbamylation: Experimental Evidence That 2-Amino Substitution Alters Protein Recognition

Zhang et al. (2020) demonstrated that carbamylation of the 2-amino group of 2-aminobenzothiazole (ABT) to yield N-formyl-ABT (MABT) significantly alters binding affinity and recognition geometry toward human serum albumin (HSA) [1]. Using fluorescence quenching spectroscopy, the study showed that the Stern-Volmer quenching constant (KSV) and binding constant (Kb) differed between ABT and MABT, indicating distinct binding thermodynamics. Molecular docking revealed that the formyl group introduced additional hydrogen bonding interactions within the HSA binding pocket while altering the molecular orientation of the benzothiazole core. Although this study used a formyl (rather than ethoxycarbonyl) modification, it provides direct experimental proof-of-concept that N-acylation/carbamylation at the 2-position of aminobenzothiazoles modulates protein binding—a finding directly relevant to the target compound's ethoxycarbonylamino substituent [2]. The target compound's XLogP3 of 2.2 and TPSA of 88.52 Ų predict a plasma protein binding profile intermediate between the more polar free amine and the highly lipophilic Boc analog, consistent with the carbamylation-induced binding modulation observed experimentally [3].

Protein binding Pharmacokinetics Carbamylation

Scaffold Relevance in DNA Gyrase B Inhibition: The 2-Aminobenzothiazole-6-carboxylic Acid Chemotype Delivers Sub-10 nM Potency

The 2-aminobenzothiazole-6-carboxylic acid scaffold has been validated as a DNA gyrase B inhibitor chemotype with exceptional potency. Sterle et al. (2023) reported a series of 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors where one optimized derivative achieved IC₅₀ < 10 nM against Escherichia coli DNA gyrase and minimum inhibitory concentrations (MIC) < 0.03 μg/mL against most Gram-positive ESKAPE strains [1]. The co-crystal structure (PDB 7P2N) of inhibitor LSJ38 (a 2-aminobenzothiazole-6-carboxylic acid derivative with a 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl substituent at the 2-amino position) bound to E. coli GyrB24 confirmed that the 6-carboxylic acid engages in critical hydrogen-bonding interactions within the ATP-binding pocket [2]. Durcik et al. (2024) further demonstrated that the 6-carboxylic acid of the benzothiazole core can be conjugated to siderophore mimics to enhance Gram-negative uptake while maintaining DNA gyrase inhibition, underscoring the importance of the free 6-COOH for both target binding and subsequent derivatization [3]. The target compound, with its 6-COOH free and 2-position protected as the ethoxycarbonyl carbamate, is positioned as a direct synthetic precursor to this validated inhibitor class, requiring only deprotection and acylation at the 2-position to access the active pharmacophore.

DNA gyrase Antibacterial ESKAPE pathogens

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is available from multiple commercial suppliers with documented purity specifications. AKSci offers the compound at 95% purity (Cat. 7887DR) , while Leyan (Shanghai HaoHong Biomedical) supplies it at 98% purity (Cat. 1849343) . CymitQuimica (Biosynth brand) previously listed it at ≥95% purity (discontinued) . In contrast, the closest direct analog—the Boc-protected variant (CAS 225525-50-8)—is listed at 98% purity from multiple vendors but is reported to require storage at 2–8°C , indicating potential thermal instability relative to the target compound, which is stored at ambient temperature in a cool, dry place . The regioisomer 6-(ethoxycarbonyl)benzo[d]thiazole-2-carboxylic acid (CAS 1503212-63-2) is available at ≥98% purity but requires storage at 2–8°C sealed in dry conditions . The target compound's ambient storage tolerance simplifies inventory management and reduces cold-chain logistics costs for procurement.

Procurement Purity Supply chain

High-Value Application Scenarios for 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid Based on Quantitative Differentiation Evidence


Divergent Library Synthesis of DNA Gyrase B Inhibitors Targeting ESKAPE Pathogens

Medicinal chemistry teams developing antibacterial agents against multidrug-resistant ESKAPE pathogens can utilize this compound as a key intermediate for parallel amide library synthesis at the 6-carboxylic acid position while the ethoxycarbonyl group protects the 2-amino functionality. Following 6-position diversification, mild deprotection reveals the free 2-amine for subsequent acylation with diverse carboxylic acids to generate 2-acylamino derivatives, which have demonstrated IC₅₀ < 10 nM against E. coli DNA gyrase and MIC < 0.03 μg/mL against Gram-positive strains [1]. The balanced LogP (2.2) and TPSA (88.52 Ų) of the protected intermediate facilitate purification by standard reverse-phase chromatography without the extreme retention issues encountered with the highly lipophilic Boc analog (LogP 3.41) [2].

Synthesis of Siderophore-Antibiotic Conjugates for Enhanced Gram-Negative Uptake

As demonstrated by Durcik et al. (RSC Advances, 2024), the 6-carboxylic acid of the benzothiazole scaffold can be directly conjugated to siderophore mimics (e.g., hydroxypyridinone-based iron chelators) to exploit bacterial iron-uptake pathways for improved cytoplasmic delivery in Gram-negative bacteria [3]. The target compound's free 6-COOH enables one-step amide coupling to siderophore amine linkers without requiring ester hydrolysis or protecting group manipulation, providing a synthetic advantage over ester-blocked analogs. The ethoxycarbonyl protecting group is orthogonal to the siderophore conjugation chemistry and can be removed post-coupling for subsequent 2-position functionalization.

Structure-Activity Relationship (SAR) Exploration of 2-Aminobenzothiazole Aldose Reductase Inhibitors

Benzothiazole-2-yl carboxylic acids have been established as potent aldose reductase inhibitors (ARIs) for diabetic complication management, with the carboxylic acid group identified as essential for enzyme inhibition [4]. The target compound provides a scaffold where the 6-COOH engages the enzyme catalytic site while the 2-ethoxycarbonylamino group can be systematically varied post-deprotection. The intermediate LogP of 2.2 is within the favorable range for oral bioavailability and contrasts with the more polar free amine (LogP 1.57), potentially improving cell permeability in in vitro aldose reductase assays while maintaining aqueous solubility for enzyme assay conditions.

Albumin-Binding Probe Development for Pharmacokinetic Profiling

Zhang et al. (2020) established that carbamylation of 2-aminobenzothiazole alters human serum albumin (HSA) binding thermodynamics, molecular orientation, and energy transfer efficiency within the protein complex [5]. The target compound's ethoxycarbonylamino group, as a carbamate analog of the studied formyl modification, is predicted to exhibit distinct HSA-binding properties compared to the free amine precursor. This makes it a useful fluorescent probe scaffold for studying structure-dependent plasma protein binding in drug discovery, where the benzothiazole core provides intrinsic fluorescence suitable for spectroscopic binding assays (fluorescence quenching, synchronous fluorescence, and circular dichroism as employed in the Zhang study).

Quote Request

Request a Quote for 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.